molecular formula C13H12ClNO4 B14161244 Ethyl 3-acetamido-5-chloro-1-benzofuran-2-carboxylate CAS No. 329210-30-2

Ethyl 3-acetamido-5-chloro-1-benzofuran-2-carboxylate

Cat. No.: B14161244
CAS No.: 329210-30-2
M. Wt: 281.69 g/mol
InChI Key: MNLLTWRUVLQQFD-UHFFFAOYSA-N
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Description

Ethyl 3-acetamido-5-chloro-1-benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of an ethyl ester, an acetamido group, and a chlorine atom attached to the benzofuran core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-acetamido-5-chloro-1-benzofuran-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-acetamido-5-chloro-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-acetamido-5-chloro-1-benzofuran-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 3-acetamido-5-chloro-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-5-chloro-1-benzofuran-2-carboxylate: Similar structure but with an amino group instead of an acetamido group.

    Ethyl 3-acetamido-5-bromo-1-benzofuran-2-carboxylate: Similar structure but with a bromine atom instead of a chlorine atom.

    Ethyl 3-acetamido-5-chloro-1-benzothiophene-2-carboxylate: Similar structure but with a benzothiophene core instead of a benzofuran core.

Uniqueness

Ethyl 3-acetamido-5-chloro-1-benzofuran-2-carboxylate is unique due to its specific combination of functional groups and the benzofuran core.

Properties

CAS No.

329210-30-2

Molecular Formula

C13H12ClNO4

Molecular Weight

281.69 g/mol

IUPAC Name

ethyl 3-acetamido-5-chloro-1-benzofuran-2-carboxylate

InChI

InChI=1S/C13H12ClNO4/c1-3-18-13(17)12-11(15-7(2)16)9-6-8(14)4-5-10(9)19-12/h4-6H,3H2,1-2H3,(H,15,16)

InChI Key

MNLLTWRUVLQQFD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Cl)NC(=O)C

solubility

4.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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